3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16F2N4O3 and its molecular weight is 386.359. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby disrupting the biochemical pathways they regulate . This can lead to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
Given that similar compounds inhibit pi3k and protein tyrosine kinases , it can be inferred that this compound may affect pathways regulated by these enzymes. These could include pathways involved in cell growth, proliferation, and survival .
Result of Action
Inhibition of enzymes like pi3k and protein tyrosine kinases by similar compounds can disrupt cellular processes, potentially leading to effects such as reduced cell growth and proliferation .
Properties
IUPAC Name |
3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c20-11-3-4-15(21)14(10-11)17(26)24-8-5-12(6-9-24)25-18(27)13-2-1-7-22-16(13)23-19(25)28/h1-4,7,10,12H,5-6,8-9H2,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPDNFJVJJRGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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